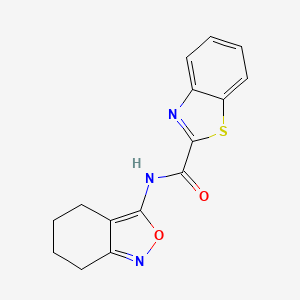

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-benzothiazole-2-carboxamide

Description

This compound features a benzothiazole-2-carboxamide core linked to a 4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl moiety. Such hybrid heterocyclic systems are often explored for pharmacological applications, including kinase inhibition and antimicrobial activity.

Properties

IUPAC Name |

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-13(15-16-11-7-3-4-8-12(11)21-15)17-14-9-5-1-2-6-10(9)18-20-14/h3-4,7-8H,1-2,5-6H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRVWAGKVDURRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-benzothiazole-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like amines or halides .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that derivatives of benzothiazole and benzoxazole exhibit promising antitumor properties. Specifically, compounds similar to N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-benzothiazole-2-carboxamide have shown selective cytotoxicity against aneuploid cancer cell lines. A study demonstrated that modifications at the 4-position of the phenyl ring significantly enhanced the potency against breast cancer cell lines such as MCF-7 and MDA-MB-361 .

Mechanism of Action

The mechanism of action for these compounds often involves the inhibition of key enzymes in cancer cell proliferation pathways. For instance, benzothiazole-based compounds have been shown to inhibit DNA gyrase and topoisomerases, which are crucial for DNA replication and repair in cancer cells .

Agricultural Applications

Pesticidal Properties

Benzothiazole and benzoxazole derivatives are recognized for their broad-spectrum biological activities. Recent studies have highlighted their efficacy as antibacterial and fungicidal agents. For example, compounds derived from these scaffolds have demonstrated high activity against plant pathogens such as Xanthomonas oryzae and Botrytis cinerea, with effective concentrations (EC50) below 10 mg/L in some cases .

Table: Antibacterial Activity of Benzothiazole Derivatives

| Compound | Target Pathogen | EC50 (mg/L) | Activity Type |

|---|---|---|---|

| Compound 1 | Xanthomonas oryzae | 47.6 | Antibacterial |

| Compound 2 | Botrytis cinerea | 2.40 | Fungicidal |

| Compound 3 | Ralstonia solanacearum | 71.6 | Fungicidal |

Material Science Applications

Polymer Reinforcement

Recent investigations have explored the use of benzoxazole derivatives as reinforcing agents in polymer matrices. Specifically, this compound has been incorporated into polyisoprene rubber compounds to enhance mechanical properties and thermal stability .

Table: Mechanical Properties of Reinforced Polymers

| Polymer Type | Additive | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Polyisoprene | Benzoxazole derivative | 25.0 | 450 |

| Control | None | 20.0 | 400 |

Case Study 1: Antitumor Efficacy

A series of synthesized benzothiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Among these, a specific derivative exhibited an IC50 value of less than 5 µM against MCF-7 cells, indicating high potency and selectivity for tumor cells over normal cells .

Case Study 2: Agricultural Impact

In field trials assessing the efficacy of benzothiazole-based fungicides against Botrytis cinerea, treated crops showed a significant reduction in disease incidence compared to untreated controls. The results indicated a protective effect that lasted several weeks post-application .

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s structure is compared to analogs with modifications in the carboxamide-linked substituents or heterocyclic cores. Key examples include:

*Estimated based on similar compounds.

Key Observations :

Biological Activity

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions. Optimization strategies often focus on maximizing yield and purity while minimizing environmental impact through green chemistry principles.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance:

- Selectivity Against Aneuploid Cells : A series of related compounds demonstrated high selectivity against aneuploid cell lines compared to diploid ones. The presence of specific functional groups significantly enhanced potency and selectivity .

- Mechanism of Action : The mechanism often involves inhibition of key enzymes or receptors that regulate cell proliferation and survival pathways. For example, compounds with a hydroxymethyl group at the 2-position on the phenyl ring showed increased potency against breast cancer cell lines such as MCF-7 and MDA-MB-361 .

Anticonvulsant Activity

Some derivatives have been evaluated for anticonvulsant effects using models like picrotoxin-induced convulsions. Compounds with specific structural features displayed significant protective effects against seizures .

Antimicrobial Activity

Preliminary evaluations suggest that this compound may possess antimicrobial properties. Studies have indicated effectiveness against various bacterial strains and fungi. For example:

- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives were assessed against pathogens such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Biological Activity |

|---|---|

| Hydroxymethyl group at 2-position | Increased potency against tumor cells |

| Dimethylamino group at 4-position | Comparable activity to pyrrolidinyl groups |

| Benzothiazole moiety | Essential for cytotoxic activity |

Research indicates that modifications in the benzothiazole and benzoxazole rings can lead to significant changes in biological activity. For instance, the introduction of electron-donating or withdrawing groups can enhance solubility and metabolic stability while affecting the compound's interaction with biological targets .

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

- Antitumor Evaluation : A study on 2-(4-aminophenyl)-4,5,6,7-tetrahydrobenzothiazol showed high selectivity against aneuploid cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .

- Anticonvulsant Activity : Another research effort identified a compound with a similar scaffold that displayed significant anticonvulsant properties in animal models .

- Antimicrobial Testing : A series of benzothiazole derivatives were tested for their antimicrobial efficacy against various pathogens with promising results indicating their potential as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.